3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is a complex organic compound that belongs to the class of benzamides. Its chemical structure features two bromine atoms at the 3 and 5 positions, a hydroxy group at the 4 position, and an aniline moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is classified as:
The synthesis of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide typically involves the following steps:
The molecular structure of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide can be described as follows:
InChI=1S/C13H9Br2NO2/c14-10-6-9(7-11(15)12(10)17)16-13(18)8-4-2-1-3-5-8/h1-7,17H,(H,16,18)OC1=C(Br)C=C(NC(=O)C2=CC=CC=C2)C=C1BrThis structure shows the arrangement of bromine atoms and functional groups around the benzene rings.
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide primarily involves:
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and industrial settings, particularly within pharmaceutical development.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: